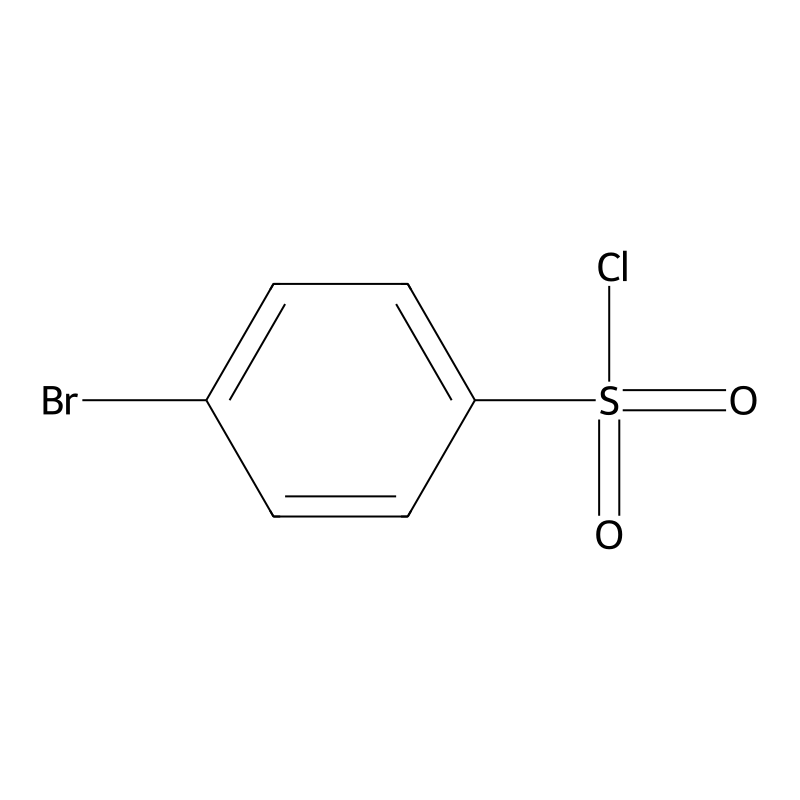

4-Bromobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Activating agent in nucleotide synthesis:

- 4-Bromobenzenesulfonyl chloride acts as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides in solution. These are short segments of DNA or RNA, respectively, and are crucial for various research applications, such as gene sequencing and manipulation. The compound activates the phosphate group of nucleotides, facilitating their linkage during the synthesis process. Source: Sigma-Aldrich:

Synthesis of organic compounds:

- 4-Bromobenzenesulfonyl chloride serves as a versatile reagent in the synthesis of various organic compounds. Its ability to form sulfonamide bonds (S-N) makes it valuable in creating molecules with specific functionalities. For example, it can be used to synthesize pharmaceuticals, dyes, and other functional materials. Source: American Chemical Society:

Research on the properties of sulfonyl chlorides:

- Due to its reactive nature, 4-Bromobenzenesulfonyl chloride is also employed in research investigating the properties and reactivity of sulfonyl chlorides in general. This research helps scientists understand the mechanisms of reactions involving these compounds and develop new synthetic strategies.

4-Bromobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₄BrClO₂S and a molecular weight of 255.52 g/mol. It appears as white to beige crystals or crystalline powder and has a melting point of approximately 73-75 °C and a boiling point of 153 °C at 15 mmHg. This compound is soluble in organic solvents such as chloroform and dimethyl sulfoxide, but it decomposes in water. It is sensitive to moisture and should be stored under inert atmosphere conditions, typically in a refrigerator .

4-Bromobenzenesulfonyl chloride is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure. Here are some safety concerns:

- Acute toxicity: Inhalation, ingestion, or skin contact can cause irritation, burns, and coughing.

- Chronic toxicity: No data available on long-term exposure effects.

- Flammability: Not flammable but may decompose upon heating, releasing toxic fumes.

- Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid.

4-Bromobenzenesulfonyl chloride is primarily used in reactions involving the activation of amines and alcohols. It can react with amines to form sulfonamides, which are useful intermediates in organic synthesis. Additionally, it participates in nucleophilic substitution reactions, where the sulfonyl chloride group can be replaced by various nucleophiles. This compound is also involved in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, where it acts as an activating agent .

While specific biological activity data for 4-Bromobenzenesulfonyl chloride is limited, its derivatives are known for their potential use in medicinal chemistry. Compounds derived from sulfonamides have been explored for antibacterial properties. The compound's ability to modify amines suggests potential applications in drug design, particularly for creating compounds that may interact with biological targets .

4-Bromobenzenesulfonyl chloride can be synthesized through several methods:

- Chlorosulfonation of Bromobenzene: Bromobenzene can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

- Direct Chlorination: The compound may also be synthesized by chlorinating 4-bromobenzenesulfonic acid.

- Recrystallization: Purification involves washing with cold water, drying, and recrystallizing from solvents like petroleum ether or ethyl ether after treating with sodium hydroxide to remove impurities .

4-Bromobenzenesulfonyl chloride has various applications:

- Chemical Synthesis: It is widely used as a reagent for the protection of amines and as an activating agent in nucleic acid synthesis.

- Analytical Chemistry: It serves as a reagent for identifying amines through the formation of sulfonamides.

- Pharmaceutical Development: Its derivatives are studied for potential therapeutic uses due to their structural properties .

Interaction studies involving 4-Bromobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate the mechanisms of nucleophilic substitution reactions and the stability of the resulting sulfonamide products. Understanding these interactions is crucial for optimizing its use in synthetic pathways and developing new pharmaceuticals .

Several compounds exhibit structural similarities to 4-Bromobenzenesulfonyl chloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenesulfonyl chloride | C₆H₅ClO₂S | Lacks bromine; used similarly in sulfonamide synthesis |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄ClO₂S | Chlorine instead of bromine; different reactivity profile |

| 4-Iodobenzenesulfonyl chloride | C₆H₄ClO₂S | Iodine may enhance nucleophilicity compared to bromine |

Uniqueness of 4-Bromobenzenesulfonyl Chloride

The presence of bromine in 4-Bromobenzenesulfonyl chloride enhances its electrophilicity compared to other halogenated benzenesulfonyl chlorides. This property makes it particularly effective in forming stable sulfonamide bonds during

Traditional Sulfonation-Chlorination Approaches

The conventional route involves sulfonation of bromobenzene followed by chlorination. 4-Bromobenzenesulfonic acid is first synthesized via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) under controlled conditions. Subsequent treatment with thionyl chloride (SOCl₂) yields the target compound:

$$

\text{C}6\text{H}4\text{BrSO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{BrSO}2\text{Cl} + \text{SO}2 + \text{HCl} $$

Key parameters include:

- Solvent: Dichloromethane or chloroform for optimal solubility.

- Stoichiometry: 1:3 molar ratio of sulfonic acid to SOCl₂.

- Yield: ~90% after recrystallization from petroleum ether.

Table 1: Traditional Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 40–60°C (reflux) | Maximizes conversion |

| Catalyst | ZnCl₂ (1–2 mol%) | Accelerates electrophilicity |

| Workup | Ice-water quenching | Prevents hydrolysis |

Despite efficiency, this method generates SO₂ and HCl, necessitating rigorous gas scrubbing.

Green Chemistry Protocols Utilizing Thiol Oxidative Pathways

Recent protocols emphasize sustainability by converting thiols to sulfonyl chlorides. Ammonium nitrate (NH₄NO₃) and aqueous HCl mediate the oxidation of 4-bromothiophenol under aerobic conditions:

$$

\text{C}6\text{H}4\text{BrSH} + 3\text{HCl} + \text{O}2 \xrightarrow{\text{NH₄NO₃}} \text{C}6\text{H}4\text{BrSO}2\text{Cl} + 2\text{H}_2\text{O} $$

Advantages include:

- Solvent reduction: Reactions proceed in H₂O/CH₃CN mixtures.

- Catalyst-free: Utilizes NO/NO₂ radicals for oxidation.

- Yield: 85–95% with minimal byproducts.

Table 2: Substrate Scope in Green Synthesis

| Thiol Substrate | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Bromothiophenol | 95 | 4 |

| Benzyl mercaptan | 88 | 6 |

| Aliphatic thiols | 75–82 | 8 |

This method avoids toxic reagents like Cl₂, aligning with green chemistry principles.

Catalyst-Enhanced Halogenation Techniques

Transition metal-free catalysts such as potassium poly(heptazine imide) (K-PHI) enable visible-light-driven chlorination of aryl diazonium salts:

$$

\text{C}6\text{H}4\text{BrN}2^+ + \text{SOCl}2 \xrightarrow{\text{K-PHI, hν}} \text{C}6\text{H}4\text{BrSO}2\text{Cl} + \text{N}2 $$

Key features:

- Efficiency: 99% yield under ambient conditions.

- Mechanism: Photogenerated holes oxidize SOCl₂, releasing Cl radicals.

- Scalability: Gram-scale synthesis demonstrated.

Table 3: Catalytic Systems Comparison

| Catalyst | Light Source | Yield (%) | Selectivity |

|---|---|---|---|

| K-PHI | 465 nm LED | 99 | >99% |

| Ru(bpy)₃Cl₂ | Visible light | 99 | >99% |

| Mesoporous g-CN | UV-Vis | 98 | 97% |

Catalyst recycling studies show K-PHI retains >95% activity after three cycles.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive